N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide
Brand Name: Vulcanchem
CAS No.: 727674-97-7
VCID: VC14871400
InChI: InChI=1S/C24H23ClN2O4/c1-3-30-19-12-10-17(11-13-19)26-23(28)15-31-22-7-5-4-6-20(22)24(29)27-18-9-8-16(2)21(25)14-18/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29)
SMILES:
Molecular Formula: C24H23ClN2O4
Molecular Weight: 438.9 g/mol

N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide

CAS No.: 727674-97-7

Cat. No.: VC14871400

Molecular Formula: C24H23ClN2O4

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide - 727674-97-7

Specification

CAS No. 727674-97-7
Molecular Formula C24H23ClN2O4
Molecular Weight 438.9 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide
Standard InChI InChI=1S/C24H23ClN2O4/c1-3-30-19-12-10-17(11-13-19)26-23(28)15-31-22-7-5-4-6-20(22)24(29)27-18-9-8-16(2)21(25)14-18/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29)
Standard InChI Key HRXPJJJAXURCDW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N-(3-Chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide is systematically named according to IUPAC conventions, reflecting its benzamide core and substituents. Key identifiers include:

PropertyValue
CAS No.727674-97-7
Molecular FormulaC24H23ClN2O4C_{24}H_{23}ClN_2O_4
Molecular Weight438.9 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide
SMILESCCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl
InChIKeyHRXPJJJAXURCDW-UHFFFAOYSA-N

The benzamide backbone is substituted at the 2-position with an oxyethoxy linker, which connects to a 4-ethoxyphenylurea group. The 3-chloro-4-methylphenyl moiety at the amide nitrogen introduces steric and electronic effects critical for molecular interactions .

Structural Features and Conformational Analysis

The compound’s 2D structure (Fig. 1) reveals a planar benzamide core, while the 3D conformation (Fig. 2) highlights the spatial arrangement of substituents. The ethoxy group (OCH2CH3-OCH_2CH_3) and chloro-methylphenyl ring create hydrophobic regions, whereas the urea-like fragment (NHC(=O)O−NH−C(=O)−O−) may engage in hydrogen bonding. Computational models predict moderate polarity, with a calculated logP of ~3.2, suggesting balanced solubility in organic and aqueous media.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

  • Formation of the Urea Intermediate: Reaction of 4-ethoxyaniline with chloroacetyl chloride yields 2-chloro-N-(4-ethoxyphenyl)acetamide.

  • Etherification: Coupling the chloroacetamide with 2-hydroxybenzamide via nucleophilic substitution forms the oxyethoxy bridge.

  • Amidation: Introducing the 3-chloro-4-methylaniline group to the benzamide core completes the structure .

Key reaction conditions include anhydrous solvents (e.g., THF, DMF), temperatures of 60–80°C, and catalysts like triethylamine. Yields range from 45% to 65%, with purity ≥95% confirmed via HPLC.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • NMR Spectroscopy: 1H^1H NMR (DMSO-d6, 400 MHz) shows signals at δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), and 4.12 (q, 2H, OCH2CH3).

  • Mass Spectrometry: ESI-MS m/z 439.2 [M+H]+ aligns with the molecular formula.

  • IR Spectroscopy: Peaks at 1665 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (N−H bend) confirm amide and urea functionalities.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~0.2 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks), suggesting suitability for preclinical formulations.

Thermal and Crystallographic Data

DSC analysis reveals a melting point of 178–181°C, while XRD patterns indicate a monoclinic crystal system (space group P21/c_1/c). These properties inform processing methods for solid dosage forms.

Applications and Future Directions

Patent Landscape and Industrial Relevance

A 2022 patent (CN115745889A) discloses quinoline derivatives with analogous ether-urea motifs for oncology applications, underscoring industrial interest in this chemotype. Potential applications include:

  • Targeted Therapies: PARP or HDAC inhibition.

  • Diagnostic Agents: Radiolabeled versions for imaging.

Research Gaps and Opportunities

  • In Vivo Pharmacokinetics: ADMET profiling needed to assess bioavailability.

  • Structure-Activity Relationships: Modifying the ethoxy or chloro groups to optimize potency.

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